molecular formula C7H7FN2O B1295203 2-Fluorobenzohydrazide CAS No. 446-24-2

2-Fluorobenzohydrazide

Cat. No. B1295203
Key on ui cas rn: 446-24-2
M. Wt: 154.14 g/mol
InChI Key: YJCCKQQVXNNAAR-UHFFFAOYSA-N
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Patent
US08993570B2

Procedure details

Methyl 2-fluorobenzoate (27) (25 g, 160 mmol) was dissolved in ethanol (200 mL) and hydrazine monohydrate (11.8 mL, 240 mmol) was added. The mixture was heated to reflux for 4 hr then allowed to cool to room temperature overnight. The reaction was incomplete. After heating for a further 2 hr, starting material still remained. Additional hydrazine monohydrate (4 mL) was added. After heating for 2-3 hr the reaction was nearly complete. The mixture was cooled and concentrated under reduced pressure. Water (50 mL) was added to the residue and the aqueous layer was saturated with solid NaCl. The product was extracted with EtOAc (3×100 mL). The combined organic solution was dried over Na2SO4, filtered, and concentrated under reduced pressure. The residue was triturated with heptane (100 mL), filtered, and dried to provide 23.8 g (95%) of 13 as a pinkish solid.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
11.8 mL
Type
reactant
Reaction Step Two
Quantity
4 mL
Type
reactant
Reaction Step Three
Name
Yield
95%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:11]=[CH:10][CH:9]=[CH:8][C:3]=1[C:4](OC)=[O:5].O.[NH2:13][NH2:14]>C(O)C>[F:1][C:2]1[CH:11]=[CH:10][CH:9]=[CH:8][C:3]=1[C:4]([NH:13][NH2:14])=[O:5] |f:1.2|

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
FC1=C(C(=O)OC)C=CC=C1
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
11.8 mL
Type
reactant
Smiles
O.NN
Step Three
Name
Quantity
4 mL
Type
reactant
Smiles
O.NN

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 4 hr
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
After heating for a further 2 hr
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
After heating for 2-3 hr the reaction
Duration
2.5 (± 0.5) h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
Water (50 mL) was added to the residue
EXTRACTION
Type
EXTRACTION
Details
The product was extracted with EtOAc (3×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic solution was dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was triturated with heptane (100 mL)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
FC1=C(C(=O)NN)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 23.8 g
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 96.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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